molecular formula C9H5ClN2O3 B11885360 2-Chloro-3-nitroquinolin-4-ol

2-Chloro-3-nitroquinolin-4-ol

Cat. No.: B11885360
M. Wt: 224.60 g/mol
InChI Key: PDTJJXQGZTUMKI-UHFFFAOYSA-N
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Description

2-Chloro-3-nitroquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the second position, a nitro group at the third position, and a hydroxyl group at the fourth position. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitroquinolin-4-ol typically involves the nitration of 2-chloroquinoline followed by hydroxylation One common method includes the reaction of 2-chloroquinoline with nitric acid to introduce the nitro group at the third position

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-chloro-3-aminoquinolin-4-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 2-Chloro-3-aminoquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-nitroquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the nitro and hydroxyl groups, resulting in different chemical properties and reactivity.

    3-Nitroquinoline: Lacks the chlorine and hydroxyl groups, affecting its biological activity.

    4-Hydroxyquinoline: Lacks the chlorine and nitro groups, leading to different applications and reactivity.

Uniqueness: 2-Chloro-3-nitroquinolin-4-ol is unique due to the presence of all three functional groups (chlorine, nitro, and hydroxyl) on the quinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-9-7(12(14)15)8(13)5-3-1-2-4-6(5)11-9/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTJJXQGZTUMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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